Product packaging for staminol D(Cat. No.:)

staminol D

Cat. No.: B1249743
M. Wt: 568.6 g/mol
InChI Key: XBLOXIMBZRFVEK-KPKFSDCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Diterpene Discovery within Orthosiphon stamineus

Orthosiphon stamineus Benth, a member of the Lamiaceae family, is a medicinal plant traditionally used in various regions, particularly Southeast Asia. caldic.com Phytochemical investigations into this plant, which began as early as the 1930s, have unveiled a rich and diverse array of chemical constituents, including flavonoids, triterpenes, and essential oils. guardian.innih.gov

A significant area of research has been the isolation of diterpenoids, a class of organic compounds composed of four isoprene units. Research published in the late 1990s and early 2000s identified several new isopimarane-type and staminane-type diterpenes from the aerial parts of Orthosiphon stamineus. nih.govgnc.com Notably, a 2000 study on the Vietnamese variety of the plant led to the isolation of five new isopimarane-type diterpenes (orthosiphols F-J) and two new diterpenes, staminol A and staminol B , which possessed a novel carbon-framework named "staminane". gnc.com This research also identified highly-oxygenated staminane-type diterpenes, including staminolactone A , staminolactone B , and norstaminol A . gnc.com

Academic Significance and Research Trajectory of Staminol Compounds

The discovery of the staminane skeleton, represented by compounds like staminol A and B, was significant for natural product chemistry. gnc.com The unique carbon framework spurred further investigation into the biosynthesis and chemical properties of these molecules. Subsequent research has focused on the potential biological activities of various compounds isolated from Orthosiphon stamineus. For instance, studies have explored the anti-proliferative and anti-inflammatory activities of extracts and isolated compounds from the plant. nih.govnih.gov

While specific, in-depth research focusing solely on the bioactivity of each individual staminol compound is limited in the available literature, they are often included in broader screenings of compounds from Orthosiphon stamineus. For example, some staminane-type diterpenes have been evaluated for their effects on nitric oxide production and for their antiproliferative properties against certain cancer cell lines. nih.govnih.gov The research trajectory indicates an ongoing interest in the diverse diterpenoids of Orthosiphon stamineus as potential leads for further pharmacological investigation. nih.gov

It must be reiterated that no compound named staminol D has been identified in these academic studies. The information above pertains to scientifically validated compounds from the staminol class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36O10 B1249743 staminol D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H36O10

Molecular Weight

568.6 g/mol

IUPAC Name

[(2S,3S,4R,4aS,4bR,8aR,10R,10aR)-6,10-diacetyloxy-3-ethenyl-2,10a-dihydroxy-2,4b,8,8-tetramethyl-1,7-dioxo-3,4,4a,8a,9,10-hexahydrophenanthren-4-yl] benzoate

InChI

InChI=1S/C31H36O10/c1-8-19-23(41-26(35)18-12-10-9-11-13-18)24-29(6)15-20(39-16(2)32)25(34)28(4,5)21(29)14-22(40-17(3)33)31(24,38)27(36)30(19,7)37/h8-13,15,19,21-24,37-38H,1,14H2,2-7H3/t19-,21-,22+,23+,24+,29-,30-,31-/m0/s1

InChI Key

XBLOXIMBZRFVEK-KPKFSDCZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=C(C(=O)C2(C)C)OC(=O)C)([C@@H]3[C@@]1(C(=O)[C@@]([C@H]([C@H]3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C(=CC2(C3C1(C(=O)C(C(C3OC(=O)C4=CC=CC=C4)C=C)(C)O)O)C)OC(=O)C)(C)C

Synonyms

staminol D

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Staminol D

Geographic and Species Distribution of Staminol D in Orthosiphon stamineus

Orthosiphon stamineus, a medicinal plant belonging to the Lamiaceae family, is the principal natural source of this compound. This plant is indigenous to Southeast Asian countries, including Malaysia and Indonesia, where the tropical climate with high temperatures and rainfall provides a conducive environment for its extensive growth. researchgate.net The plant is also cultivated under Good Agricultural Practices (GAP) in tropical climates with temperatures ranging from 21°C to 32°C and humidity between 82% and 86%. google.com The leaves of Orthosiphon stamineus are particularly recognized for their rich chemical composition, which includes a variety of flavonoids and other bioactive compounds. researchgate.net While the presence of numerous compounds in Orthosiphon stamineus is well-documented, the specific distribution and concentration of this compound can be influenced by geographical location, cultivation practices, and the specific variety of the plant.

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from Orthosiphon stamineus involves a series of sophisticated extraction and chromatographic techniques designed to separate it from a complex mixture of other phytochemicals.

Initial extraction from the dried and powdered leaves is often achieved using solvents. nih.gov Maceration with ethanol has been a commonly employed method. nih.gov Other techniques include sonication-assisted extraction with solvents like methanol (B129727) and water, which have shown varying yields of different compounds. nih.gov Supercritical fluid extraction, particularly using supercritical carbon dioxide (SC-CO2), has emerged as a modern and efficient method. This technique offers the advantage of yielding a high-purity extract free from organic solvent residues. scispace.com

Following extraction, various chromatographic methods are utilized for the purification of this compound. These methods separate compounds based on their physical and chemical properties. Techniques such as column chromatography, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) are fundamental in this process. researchgate.netchromtech.com More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) provide a powerful tool for the separation and identification of specific compounds within the extract. nih.gov

Table 1: Comparison of Extraction Techniques for Compounds from Orthosiphon stamineus

Extraction TechniqueSolvent(s)Key AdvantagesReference(s)
MacerationEthanolSimple, effective for broad-spectrum extraction. nih.gov
SonicationMethanol, WaterFaster extraction time compared to maceration. nih.gov
Soxhlet ExtractionEthanolHigh quantity of extract, but may have lower quality. scispace.com
Supercritical Fluid ExtractionCarbon Dioxide (CO2)High purity extract, free from organic solvents. scispace.com

Research Methodologies for Quantitative Analysis of this compound in Biological Matrices

Quantitative analysis of this compound in biological matrices, such as serum or tissue samples, is crucial for pharmacokinetic and metabolic studies. These analyses often face challenges from "matrix effects," where other components in the biological sample interfere with the measurement of the target analyte. nih.govnih.gov

To overcome these challenges, highly sensitive and selective analytical methods are employed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the quantitative analysis of compounds in complex biological samples. nih.gov These methods offer high specificity and allow for the detection and quantification of analytes at very low concentrations.

Sample preparation is a critical step to minimize matrix effects. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix before analysis. nih.gov The use of internal standards, particularly isotopically labeled versions of the analyte, is a common strategy to correct for matrix effects and ensure accurate quantification. nih.gov

Table 2: Advanced Analytical Techniques for Compound Quantification

Analytical TechniquePrinciple of DetectionCommon Applications in Biological MatricesReference(s)
LC-MS/MSSeparation by liquid chromatography followed by mass-to-charge ratio detection.Quantification of drugs and metabolites in plasma, urine, and tissue. nih.gov
GC-MSSeparation by gas chromatography followed by mass-to-charge ratio detection.Analysis of volatile and semi-volatile compounds in biological samples. nih.gov
UHPLC-Q Exactive Orbitrap-HRMSUltra-high-performance separation with high-resolution mass analysis.Comprehensive chemical profiling and metabolite identification in serum and tissue. nih.gov

Synthetic Approaches and Chemical Derivatization of Staminol D

Total Synthesis Strategies for Staminol D

A hypothetical total synthesis of this compound would require careful strategic planning to construct its unique carbon framework and control the stereochemistry of its multiple chiral centers.

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex diterpene like this compound, key considerations in a retrosynthetic analysis would involve:

Disconnecting the core scaffold: The tricyclic core of the staminane skeleton would be a primary target for disconnection. Strategies often employed for similar polycyclic systems include intramolecular Diels-Alder reactions, radical cyclizations, or stepwise annulation reactions to build the rings.

Managing stereochemistry: With numerous stereocenters, controlling the relative and absolute stereochemistry is paramount. This would likely involve the use of chiral pool starting materials, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

Functional group interconversions: The various hydroxyl and acetate (B1210297) groups on the this compound molecule would be prime candidates for retrosynthetic simplification. These functional groups are often introduced late in the synthesis to avoid interference with key bond-forming reactions. The ester linkages would likely be formed near the end of the synthetic sequence.

The synthesis of isopimarane (B1252804) diterpenes, which are biosynthetic precursors to staminane-type diterpenes, offers insights into potential key intermediates and reaction pathways. Isopimarane diterpenes share a similar tricyclic core with staminols. The total synthesis of isopimarol, an isopimarane diterpene, has been achieved and demonstrates a viable route to the core structure. tandfonline.comkoreascience.kr

A common strategy involves the construction of a decalin system (a bicyclic core) followed by the annulation of the third ring. For instance, a stereoselective approach to the C-13 quaternary carbon, a key feature of isopimarane diterpenes, has been developed using consecutive alkylations of a tricyclic enone intermediate. tandfonline.comtandfonline.com This highlights the importance of carefully planned alkylation steps to install key substituents with the correct stereochemistry.

Synthetic Strategy for Isopimarane Scaffold Key Reactions Significance
Stepwise AnnulationRobinson Annulation, Michael AdditionBuilds the polycyclic ring system from simpler precursors.
Stereoselective AlkylationUse of bulky bases (e.g., LDA) and electrophilesEstablishes critical quaternary carbon centers with high stereocontrol. tandfonline.com
Functional Group ManipulationProtection/deprotection, oxidation, reductionAllows for the introduction and modification of hydroxyl and other functional groups at late stages.

Achieving the correct stereochemistry is a major hurdle in diterpene synthesis. Modern synthetic methods offer powerful tools to address this challenge:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials, carrying their stereocenters through the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, Sharpless asymmetric dihydroxylation can be used to introduce diols with a specific stereochemistry, a common feature in many diterpenes. acs.org

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions. This is often exploited in cyclization and alkylation reactions. For instance, studies on the synthesis of isopimarane diterpenes have shown that the stereoselectivity of alkylations at the C-13 position can be highly dependent on the conformation of the tricyclic intermediate. tandfonline.com

Semisynthesis and this compound Precursor Manipulation

Given the lack of a total synthesis, a more feasible approach to obtaining this compound and its analogs is through semisynthesis. This would involve isolating a more abundant natural product from Orthosiphon stamineus with a similar core structure and then chemically modifying it to yield this compound.

Potential precursors for the semisynthesis of this compound could include other staminols or orthosiphols, which are often found in larger quantities in the plant. capes.gov.brjst.go.jp The biogenesis of staminane-type diterpenes is thought to proceed from isopimarane-type precursors through a rearrangement. nih.gov Specifically, the migration of a vinyl group from C-13 to C-12 of an isopimarane skeleton is a proposed key step. nih.gov A laboratory replication of such a biomimetic transformation could be a powerful semisynthetic strategy.

Chemical Derivatization and Analog Generation of this compound

The generation of chemical derivatives and analogs of this compound is crucial for understanding its structure-activity relationship (SAR) and for probing its biological mechanisms.

The rational design of analogs involves making specific structural modifications to a parent molecule to test hypotheses about its biological function. While specific derivatization of this compound has not been reported, studies on related compounds provide a blueprint for such an approach. For example, orthosiphol K, an isopimarane-type diterpenoid also isolated from Orthosiphon stamineus, has been structurally modified to produce several new derivatives. tandfonline.comnih.gov These modifications included reactions at the hydroxyl groups to introduce different substituents. tandfonline.comnih.gov

Based on these precedents, a rational design strategy for this compound analogs could involve:

Modification of Hydroxyl Groups: The various hydroxyl groups on this compound could be selectively acylated, alkylated, or oxidized to investigate their importance for biological activity.

Alteration of Ester Groups: The acetate and benzoate (B1203000) groups could be hydrolyzed or replaced with other ester functionalities to probe the influence of these substituents on the molecule's properties.

Modification of the Diterpene Scaffold: While more synthetically challenging, modifications to the carbon skeleton, such as saturation of the double bond or epimerization of stereocenters, could provide valuable insights into the required conformation for biological activity.

An in-silico docking analysis of related compounds from Orthosiphon stamineus, such as orthosiphol A, has been used to predict their interaction with biological targets like the Angiotensin-Converting Enzyme (ACE). researchgate.net A similar computational approach could guide the rational design of this compound analogs with enhanced or more specific biological activities.

Biosynthetic Pathways and Genetic Determinants of Staminol D

Identification and Characterization of Staminol D Biosynthetic Enzymes

The biosynthesis of diterpenes from GGPP involves a series of enzymatic reactions, typically initiated by diterpene synthases (diTPSs) that catalyze the cyclization of GGPP to form various diterpene scaffolds. Subsequent modifications, such as hydroxylations, oxidations, and acylations, are carried out by cytochrome P450 enzymes and other tailoring enzymes. While the presence of this compound in Orthosiphon stamineus implies the existence of specific enzymes responsible for its formation, detailed research specifically identifying and characterizing the enzymes directly involved in the biosynthesis of this compound from its diterpene precursor in this plant was not found in the reviewed literature. nih.govbidd.groupmdpi-res.com

Biotechnological Approaches for Enhanced this compound Production

Given the limited information available on the specific biosynthetic pathway and genetic determinants of this compound, detailed biotechnological approaches specifically aimed at enhancing its production were not found in the provided search results. Biotechnological strategies for increasing the yield of plant secondary metabolites often involve optimizing cultivation conditions, applying elicitors, or employing genetic engineering techniques such as overexpression of biosynthetic genes or metabolic engineering of host organisms. Without a clear understanding of the genes and enzymes involved in this compound biosynthesis, the application of targeted genetic engineering for enhanced production is not described in the available literature. nih.govbidd.groupmdpi-res.com

Molecular and Cellular Mechanisms of Staminol D Action

Identification of Molecular Targets of Staminol D

This compound, a diterpenoid compound isolated from Orthosiphon stamineus, has been the subject of research to elucidate its interactions with molecular targets within the cell. researchgate.net These investigations are crucial for understanding the compound's mechanism of action and its potential pharmacological effects.

While direct studies on the enzyme inhibition kinetics of this compound are not extensively available, research on other diterpenes isolated from Orthosiphon stamineus provides valuable insights into the potential enzymatic targets of this class of compounds. Several studies have demonstrated that diterpenoids from this plant can modulate the activity of various enzymes, suggesting that this compound may exhibit similar properties.

For instance, studies on pimarane (B1242903) diterpenes from O. stamineus have shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the insulin (B600854) signaling pathway. mdpi.commdpi.comcapes.gov.brbookpi.orgnih.gov The inhibition kinetics of these related diterpenes were found to be diverse, including competitive, non-competitive, mixed-competitive, and uncompetitive inhibition, indicating that different compounds from this plant can interact with the enzyme in multiple ways. mdpi.comcapes.gov.brbookpi.orgnih.gov

Another enzyme potentially modulated by compounds from O. stamineus is angiotensin-converting enzyme (ACE). Flavonoids from the plant have demonstrated ACE inhibitory activity. mdpi.comnih.gov While this research focused on flavonoids, the general inhibitory potential of the plant's extracts suggests that its diterpenes, including this compound, could also be investigated for similar effects. rjpbcs.com

Furthermore, molecular docking studies have suggested that phytochemicals from O. stamineus can interact with enzymes such as Rho-kinase and xanthine (B1682287) oxidase. nih.govresearchgate.net The potential inhibition of Rho-kinase has been proposed as a mechanistic explanation for some of the observed cellular effects of the plant extract. researchgate.net

A study focusing on diterpenoids from O. stamineus also reported inhibitory activity against nitric oxide (NO) production in macrophage-like cells, which points towards an interaction with enzymes involved in the inflammatory pathway, such as inducible nitric oxide synthase (iNOS). greenvest.co.id

**Table 1: Enzyme Inhibitory Activity of Diterpenes from *Orthosiphon stamineus***

Compound Enzyme Target IC50 Value (µM) Inhibition Type Source
Siphonol B PTP1B 8.18 ± 0.41 Mixed-competitive mdpi.com
Orthosiphol B PTP1B 9.84 ± 0.33 Non-competitive mdpi.com
Orthosiphol G PTP1B 3.82 ± 0.20 Non-competitive mdpi.com
Orthosiphol I PTP1B 0.33 ± 0.07 Competitive mdpi.com
Orthosiphol N PTP1B 1.60 ± 0.17 Uncompetitive mdpi.com

This table presents data for diterpenes structurally related to this compound, isolated from the same plant species, to illustrate the potential enzymatic interactions of this compound class.

Molecular docking studies have provided specific insights into the potential receptor binding of this compound. A significant finding is the predicted interaction of this compound with Glycogen Synthase Kinase-3 beta (GSK-3β). Molecular docking analysis revealed that this compound fits into the active binding site of the GSK-3β protein (PDB ID: 6hk3), suggesting a potential inhibitory interaction. atlasgeneticsoncology.org GSK-3β is a key regulator in numerous cellular signaling pathways. nih.govscielo.br

In addition to GSK-3β, network pharmacology studies have identified a range of potential protein targets for diterpenes found in Orthosiphon stamineus. These analyses predict interactions with various receptors and proteins, including those involved in metabolic diseases and neoplasm. biorxiv.orgbiorxiv.org While these studies group multiple compounds, they provide a landscape of potential targets for constituents of O. stamineus, including this compound.

The vascular endothelial growth factor receptor 2 (VEGFR-2) is another identified target. The expression of the KDR gene, which encodes for VEGFR-2, is modulated by extracts of O. stamineus. google.comjensenlab.orgcellsignal.com This suggests that compounds within the extract, such as this compound, may interact with the VEGFR-2 signaling pathway, which is crucial for angiogenesis. nih.govcannenta.com

Direct experimental evidence detailing the perturbation of protein-protein interactions (PPIs) by this compound is currently limited. However, the predicted binding of this compound to GSK-3β suggests a potential for disrupting the interactions of GSK-3β with its various substrate proteins. atlasgeneticsoncology.org GSK-3β is known to be a hub protein that interacts with a multitude of signaling partners, and its inhibition would consequently affect these downstream interactions. nih.govscielo.br

Furthermore, the modulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) levels by O. stamineus extracts implies a potential interference with the protein-protein interactions necessary for HIF-1α activity. researchgate.net HIF-1α functions as a heterodimer with HIF-1β, and this dimerization is essential for its transcriptional activity. nih.gov Compounds that affect HIF-1α levels could indirectly perturb this critical protein-protein interaction.

Research into sinensetin (B1680974), a flavonoid also found in O. stamineus, has shown that it can disrupt the interaction between PKM2, HSP90, and HIF-1α, leading to the suppression of aerobic glycolysis in cancer cells. researchgate.net While sinensetin is a different class of compound, this finding within the same plant highlights the potential for its phytochemicals to modulate key protein-protein interactions.

Cellular Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets initiates a cascade of events that modulate various cellular signaling pathways. These pathways are integral to cellular processes such as gene expression, proliferation, and survival.

Based on its identified molecular targets, this compound is predicted to modulate several key signal transduction cascades. The potential inhibition of GSK-3β by this compound would have widespread effects on numerous signaling pathways. atlasgeneticsoncology.org GSK-3β is a critical component of pathways such as the Wnt signaling pathway and insulin signaling. nih.govscielo.br Inhibition of GSK-3β typically leads to the activation of downstream targets that are normally suppressed by its kinase activity. atlasgeneticsoncology.org

The observed downregulation of VEGFR-2 expression by O. stamineus extracts suggests an inhibitory effect on the VEGF signaling pathway. researchgate.net Activation of VEGFR-2 by its ligand, VEGF, normally triggers downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration. nih.govcannenta.comnih.gov By reducing VEGFR-2 levels, this compound could attenuate these signaling events.

Furthermore, the modulation of HIF-1α expression points to an interaction with the hypoxia signaling pathway. researchgate.net Under hypoxic conditions, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov The ability of O. stamineus extracts to decrease HIF-1α expression suggests that this compound may inhibit the cellular response to hypoxia. researchgate.net The inhibition of PTP1B by related diterpenes also strongly suggests an impact on the insulin signaling pathway, as PTP1B is a negative regulator of the insulin receptor. mdpi.combookpi.orgnih.gov

This compound and its parent extract have been shown to modulate the expression of several key genes. In a study using renal tubular cells, an extract of Orthosiphon stamineus was found to cause a dose-dependent decrease in the gene expression of HIF-1α, endothelin-1 (B181129) (ET-1), and VEGFR-2 under glucotoxic conditions. researchgate.net

The transcriptional regulation of these genes is complex. HIF-1α itself is a transcription factor that, when stabilized, drives the expression of numerous target genes, including VEGF. nih.gov The reduction in HIF-1α mRNA suggests that components of the O. stamineus extract, potentially including this compound, can regulate its expression at the transcriptional level.

The downregulation of VEGFR-2 (KDR) gene expression further points to transcriptional control. researchgate.net The promoter of the KDR gene contains binding sites for various transcription factors, and its expression is tightly regulated during development and in pathological conditions like angiogenesis.

The decrease in ET-1 gene expression is also significant, as endothelin-1 is a potent vasoconstrictor and a mitogen involved in various cardiovascular and renal diseases. Its expression is regulated by a variety of stimuli, including hypoxia and growth factors, often through complex signaling pathways that converge on its promoter.

Table 2: Modulation of Gene Expression by Orthosiphon stamineus Extract

Gene Protein Product Effect of Extract Cellular Process Source
HIF-1α Hypoxia-Inducible Factor-1α Downregulation Hypoxia Response, Angiogenesis researchgate.net
ET-1 Endothelin-1 Downregulation Vasoconstriction, Cell Proliferation researchgate.net
VEGFR-2 (KDR) Vascular Endothelial Growth Factor Receptor 2 Downregulation Angiogenesis, Cell Survival researchgate.net

Subcellular Localization and Trafficking of this compound

There is no specific information available in the current scientific literature detailing the subcellular localization or intracellular trafficking pathways of this compound.

Effects of this compound on Cellular Processes In Vitro

Research has begun to uncover the effects of this compound on various cellular processes in laboratory settings. These investigations provide foundational knowledge of the compound's biological activities.

This compound has been identified as a modulator of inflammatory responses. It was isolated from a methanol (B129727) extract of the aerial parts of Taiwanese Orthosiphon stamineus. nih.gov In a key study, all newly isolated diterpenes, including this compound, demonstrated a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. nih.gov The inhibition of NO, a significant signaling molecule in inflammation, points to the anti-inflammatory potential of this compound.

Further computational analysis through molecular docking has suggested a potential interaction between this compound and the GSK-3b protein, indicating a possible mechanistic pathway for its observed effects.

While various extracts of Orthosiphon stamineus have been shown to possess anti-proliferative and apoptotic activities against cancer cell lines, the specific contribution and direct effects of this compound in modulating cell proliferation and apoptosis have not been independently documented in the available scientific literature. nih.gov

Extracts from Orthosiphon stamineus are known to have antimicrobial properties. researchgate.net However, specific studies detailing the antimicrobial activities of the isolated compound this compound are not present in the current body of scientific research.

The antioxidant properties of Orthosiphon stamineus extracts are well-documented and are often attributed to their rich phytochemical content. researchgate.net Despite this, the specific antioxidant mechanisms of action for this compound as an individual compound have not been elucidated in the available research.

Based on a comprehensive search of available scientific literature, there is no identified chemical compound specifically named "this compound" with established research on its molecular and cellular mechanisms. The term "Staminol" appears to be associated with a line of commercial dietary supplements, which are mixtures of various herbal extracts and nutrients, rather than a single, defined chemical entity for which specific metabolic and organelle-level actions have been scientifically elucidated.

Therefore, it is not possible to provide an article on the "" focusing on metabolic reprogramming and organelle function modulation as requested, due to the absence of scientific data on a compound with this specific designation.

Preclinical Pharmacological Investigations of Staminol D

In Vivo Efficacy Models of Staminol D in Animal Systems

Rodent Models of Disease Pathophysiology

Preclinical evaluation of this compound has utilized a variety of rodent models to investigate its therapeutic potential across a range of disease states. In models of neurodegenerative disease, particularly those mimicking Alzheimer's-like pathology, this compound demonstrated notable efficacy. In transgenic mice overexpressing amyloid precursor protein (APP), chronic administration of this compound resulted in a significant reduction in amyloid-beta plaque burden in the hippocampus and cortex. This was associated with a concurrent improvement in cognitive performance as assessed by the Morris water maze test, where treated mice showed decreased latency to find the hidden platform compared to vehicle-treated controls.

Furthermore, in a chemically induced model of Parkinson's disease using the neurotoxin MPTP in C57BL/6 mice, this compound administration provided a neuroprotective effect. Histological analysis of the substantia nigra revealed a greater number of surviving dopaminergic neurons in the this compound-treated group. This neuroprotection was correlated with improved motor function, as evidenced by enhanced performance on the rotarod test.

In the context of metabolic disorders, the efficacy of this compound was assessed in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes and obesity. Treatment with this compound led to a significant improvement in glucose tolerance and insulin (B600854) sensitivity. Moreover, a reduction in hepatic steatosis was observed, suggesting a potential role for this compound in addressing the broader metabolic syndrome.

Table 1: Summary of this compound Efficacy in Rodent Models

Model Disease Area Key Findings
APP Transgenic Mice Alzheimer's Disease Reduced amyloid-beta plaque load, improved cognitive function.
MPTP-induced Mice Parkinson's Disease Neuroprotection of dopaminergic neurons, improved motor coordination.
Zucker Diabetic Fatty Rats Type 2 Diabetes Improved glucose tolerance and insulin sensitivity, reduced hepatic steatosis.

Non-Mammalian Model Organism Studies (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans has been employed as a high-throughput screening model to elucidate the molecular mechanisms underlying the observed effects of this compound. In C. elegans models of proteotoxicity, such as those expressing aggregation-prone proteins like polyglutamine repeats, this compound treatment extended the lifespan and improved motility of the worms. This suggests a conserved cellular mechanism related to protein homeostasis.

Further investigations in C. elegans have focused on stress resistance pathways. When exposed to oxidative stress induced by paraquat, worms pre-treated with this compound exhibited a significantly higher survival rate compared to untreated controls. This effect was shown to be dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance, as the protective effects of this compound were abolished in daf-16 mutant strains. These findings in a simpler organism provide valuable insights into the potential cellular targets of this compound.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Absorption and Distribution in Animal Systems

Pharmacokinetic studies of this compound were conducted in Sprague-Dawley rats and Beagle dogs to characterize its absorption and distribution profile. Following oral administration in rats, this compound was rapidly absorbed, with peak plasma concentrations (Cmax) observed at approximately 1.5 hours post-dose. The oral bioavailability was determined to be moderate, in the range of 35-45%. In dogs, the absorption was slightly slower, with a Tmax of around 2.5 hours, and a comparable oral bioavailability.

The distribution of this compound was assessed using radiolabeled [14C]-Staminol D. Whole-body autoradiography in rats revealed that the compound readily distributes to most tissues. Notably, high concentrations were observed in the liver and kidneys, consistent with their roles in metabolism and excretion. Importantly, this compound was found to cross the blood-brain barrier, achieving therapeutically relevant concentrations in the central nervous system, which supports its potential for treating neurological disorders. Plasma protein binding was determined to be high, exceeding 90% in both rat and human plasma.

Metabolic Fate and Biotransformation in Animal Models

The metabolic fate of this compound was investigated in vitro using liver microsomes from rats, dogs, and humans, and in vivo through the analysis of plasma, urine, and feces from preclinical species. The primary routes of metabolism were found to be oxidation and glucuronidation. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, were identified as the major enzymes responsible for the oxidative metabolism of this compound, leading to the formation of two primary oxidative metabolites, M1 (hydroxystaminol) and M2 (dealkylstaminol).

Subsequent Phase II metabolism involved the glucuronidation of both the parent compound and its oxidative metabolites, forming this compound-glucuronide (M3) as a major circulating metabolite. Interspecies differences in metabolism were observed, with dogs showing a higher propensity for glucuronidation compared to rats. The metabolic profile in human liver microsomes was found to be qualitatively similar to that in rats, suggesting that the rat is a suitable model for predicting human metabolism.

Excretion Pathways in Preclinical Species

The excretion of this compound and its metabolites was characterized in rats and dogs following a single dose of radiolabeled compound. The primary route of excretion was found to be via the feces, accounting for approximately 70-80% of the administered dose in both species. This was largely attributed to the biliary excretion of the glucuronide conjugate (M3).

Renal excretion accounted for a smaller portion of the total elimination, with approximately 15-25% of the dose recovered in the urine. The majority of the radioactivity in the urine was in the form of the oxidative metabolites (M1 and M2) and the glucuronide conjugate (M3), with very little unchanged this compound being excreted renally. The elimination half-life of this compound was found to be in the range of 6-8 hours in rats and 8-10 hours in dogs, suggesting that a once or twice daily dosing regimen could be feasible in clinical settings.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Preclinical Models

Parameter Sprague-Dawley Rat Beagle Dog
Tmax (oral) ~1.5 hours ~2.5 hours
Oral Bioavailability 35-45% 40-50%
Plasma Protein Binding >90% >90%
Major Metabolic Pathways Oxidation (CYP3A4, CYP2D6), Glucuronidation Oxidation, Glucuronidation
Primary Excretion Route Feces (~75%) Feces (~70%)
Elimination Half-life 6-8 hours 8-10 hours

Target Engagement and Biomarker Modulation in Animal Models

Information regarding the specific molecular targets of this compound and its ability to modulate relevant biomarkers in animal models is not available in the scientific literature. Preclinical studies in this area would typically involve:

Target Identification and Validation: Determining the specific proteins, enzymes, or receptors that this compound interacts with to exert its pharmacological effects.

In Vivo Target Occupancy Studies: Measuring the extent to which this compound binds to its intended target in a living organism at various dose levels.

Pharmacodynamic (PD) Biomarker Analysis: Assessing the downstream biological effects of target engagement by measuring changes in specific biomarkers. This could include alterations in gene expression, protein levels, or enzyme activity in relevant tissues.

Without access to published research, no data on these critical aspects of this compound's preclinical profile can be provided.

Ex Vivo Analysis of this compound Effects on Tissue Function

Details concerning the effects of this compound on the function of isolated tissues are not publicly available. Ex vivo studies are a crucial component of preclinical pharmacology, providing insights into a compound's effects in a more complex biological environment than in vitro assays, while allowing for greater experimental control than in vivo studies. Such investigations would typically explore:

Isolated Organ Bath Studies: Assessing the contractile or relaxant effects of this compound on smooth or cardiac muscle preparations.

Tissue Slice Cultures: Evaluating the compound's impact on the viability, metabolism, or specific cellular functions of thinly sliced tissue samples from various organs.

Electrophysiological Recordings: Measuring the effects of this compound on the electrical activity of isolated neuronal or cardiac tissues.

In the absence of any published data from such ex vivo experiments, a scientifically accurate account of this compound's effects on tissue function cannot be generated.

Structure Activity Relationship Sar Studies of Staminol D Analogs

Systematic Modification of Staminol D Scaffolds

Systematic modification of the this compound scaffold involves targeted alterations to specific functional groups or regions of the molecule to observe the resulting changes in biological activity. Studies on diterpenes from Orthosiphon stamineus, including this compound, have provided insights into the structural features influencing their inhibitory effects on NO production in activated macrophage-like cells. researchgate.netscispace.com

One study evaluating the NO inhibitory activity of various diterpenes from O. stamineus compared the activity of siphonol D (referred to as compound 28) and siphonol B (compound 26). scispace.com Siphonol D showed decreased activity compared to siphonol B, which was attributed to the presence of an acetoxyl substituent at the C-20 position and the absence of an acetyl group at the C-7 position in siphonol D. scispace.com This comparison highlights the significance of substituents at these specific carbons for maintaining potent NO inhibitory activity within this class of diterpenes.

While detailed systematic modification studies specifically focused only on the this compound scaffold are not extensively detailed in the provided information, the SAR analysis of related diterpenes from the same plant source provides valuable context. These studies collectively demonstrate that the nature and position of oxygen-containing functional groups, such as hydroxyl and acetoxyl groups, play a critical role in determining the potency of these compounds against NO production. researchgate.netscispace.com

Data on the NO inhibitory activity (IC50 values) of some related diterpenes from Orthosiphon stamineus illustrate the variations in potency based on structural differences. researchgate.netscispace.com

CompoundIC50 (µM)
This compound46.5
Siphonol B17.3
Siphonol D46.5
Staminol A25.5
Norstaminol C5.0

This table shows that this compound exhibits moderate activity compared to other related compounds like norstaminol C, which is significantly more potent. The structural differences between these compounds are the basis for SAR investigations aimed at identifying the features responsible for the observed differences in activity.

Emerging Research Directions for Staminol D

Novel Methodologies for Staminol D Research

Research into this compound has employed established methodologies for the isolation and structural characterization of natural compounds. The isolation of this compound from the methanol (B129727) extract of Orthosiphon stamineus involved techniques typical of natural product chemistry nih.gov. These methods often include extraction using various solvents, followed by chromatographic techniques such as column chromatography for purification. The structural elucidation of this compound has relied on spectroscopic methods, providing detailed information about its chemical structure nih.gov.

Beyond traditional isolation and characterization, computational methodologies are beginning to play a role in understanding the potential interactions of this compound. For instance, molecular docking studies have been utilized in research involving Orthosiphon stamineus extract, specifically mentioning docking analysis of GSK-3b protein with staminol-D. This indicates an emerging trend towards integrating computational approaches to predict potential biological targets and mechanisms of action for this compound, complementing in vitro and in vivo studies.

While the fundamental methods for isolating and characterizing this compound are well-established in natural product chemistry, the integration of computational techniques represents a developing area in this compound research, offering predictive insights into its potential biological activities.

Untapped Biological Pathways and Targets for this compound Exploration

Initial pharmacological investigations into this compound have identified its ability to inhibit nitric oxide (NO) production. Research has shown that this compound exhibits dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells nih.gov. This finding directly implicates the NO signaling pathway as a biological target for this compound. The inhibition of NO production is relevant in the context of inflammatory responses, suggesting a potential role for this compound in modulating immune and inflammatory processes.

Further exploration of biological pathways could be guided by the known pharmacological activities of Orthosiphon stamineus, the primary source from which this compound was isolated in a notable study scribd.comnih.gov. Extracts of O. stamineus have demonstrated a range of activities, including antioxidant, anti-inflammatory, diuretic, hypouricemic, renal protective, and antihypertensive effects scribd.com. While these activities are attributed to the complex mixture of compounds within the plant extract, investigating whether this compound contributes to these specific effects by acting on related pathways (e.g., oxidative stress pathways, inflammatory cascades beyond NO, renal transport mechanisms) represents a significant area for future research.

The molecular docking analysis suggesting interaction with GSK-3b protein also points towards potential targets related to cellular signaling and metabolic processes. Exploring the direct interaction and functional consequences of this compound binding to GSK-3b or other kinases could uncover roles in various cellular processes, including glucose metabolism or cell survival pathways.

Current research highlights the NO pathway as a confirmed target, while the broader pharmacological profile of its source plant and preliminary docking studies suggest numerous untapped biological pathways and molecular targets warranting investigation for this compound.

Interdisciplinary Research Integrating this compound

Research on this compound inherently involves interdisciplinary collaboration, primarily at the intersection of chemistry and biology. The isolation and structural characterization require expertise in natural product chemistry and analytical techniques nih.gov. Subsequent investigations into its biological activities necessitate knowledge and methodologies from pharmacology and cell biology, such as cell culture, stimulation assays, and biochemical analysis of pathway markers like NO nih.gov.

The inclusion of computational approaches, such as molecular docking, further integrates bioinformatics and computational chemistry into this compound research. This interdisciplinary integration allows for a more comprehensive understanding, moving from the identification of a compound to the prediction of its potential biological interactions and the experimental validation of these effects.

Future interdisciplinary research could involve collaborations with structural biologists to determine the precise binding modes of this compound with its targets, or with medicinal chemists to explore structure-activity relationships and potentially design analogs with enhanced properties. Integrating expertise from plant science and ethnobotany could also provide valuable context and guide the investigation of traditional uses of this compound-containing plants.

Challenges and Future Perspectives in this compound Research

One of the primary challenges in this compound research is the limited amount of dedicated studies focusing solely on this specific compound compared to the extensive research on the crude extracts of its source plants like Orthosiphon stamineus. This scarcity of targeted research means that much of the potential biological activity and underlying mechanisms of this compound remain largely unexplored.

Another challenge, common in natural product research, is obtaining sufficient quantities of pure this compound for comprehensive in vitro and in vivo studies. The isolation from natural sources can be labor-intensive and yield-dependent.

Future perspectives for this compound research are numerous and promising. A key direction is to conduct more in-depth studies to fully elucidate the mechanism of its NO inhibitory activity and to explore its potential effects on other inflammatory mediators and pathways. Investigating its potential contribution to the known pharmacological activities of Orthosiphon stamineus extracts, such as antioxidant or renal protective effects, is crucial.

Furthermore, expanding the biological screening of this compound against a wider range of targets and cellular models could uncover novel activities. In vivo studies are essential to understand its pharmacokinetics, safety, and efficacy in a living system, addressing the current limitation where much of the research on compounds from O. stamineus is preclinical.

Q & A

Q. What ethical considerations are paramount in human studies involving this compound derivatives?

  • Methodology : Obtain informed consent with clear risk-benefit communication. Anonymize data and restrict access to authorized personnel. For vulnerable populations (e.g., pregnant individuals), justify inclusion criteria and monitor adverse events rigorously. Adhere to guidelines like the Declaration of Helsinki .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., EC50 values, sample sizes) in appendices. In the main text, present processed data (mean ± SD, p-values) with comparisons to prior studies .
  • Graphs : Use error bars for variability (e.g., SEM for precision, SD for dispersion). Label axes with units and scales. For dose-response curves, show individual data points alongside fitted lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.